molecular formula C16H14N2O3 B2588102 N-(2-oxoindolin-5-yl)-2-phenoxyacetamide CAS No. 921544-65-2

N-(2-oxoindolin-5-yl)-2-phenoxyacetamide

Cat. No. B2588102
CAS RN: 921544-65-2
M. Wt: 282.299
InChI Key: LIEDPRXUZBYQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Oxoindolin-5-yl)acetamide is used as a reactant or reagent in the preparation of (indolylmethylene) indolinones as protein kinase/phosphatase inhibitors for the treatment of proliferative diseases .


Synthesis Analysis

The synthesis of N-(2-oxoindolin-5-yl)acetamide involves various steps. For instance, in one study, the synthesis of novel 2-oxoindoline-based acetohydrazides was reported . Another study reported the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives . The synthesis process involves the use of various reagents and conditions, and the yield can vary depending on these factors.


Molecular Structure Analysis

The molecular structure of N-(2-oxoindolin-5-yl)acetamide is complex and involves various functional groups. The compound is part of the 2-oxoindoline family, which is known for its diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving N-(2-oxoindolin-5-yl)acetamide are diverse and can lead to various products. For example, in one study, the compound was used in the synthesis of novel 2-oxoindoline-based acetohydrazides . Another study reported the use of the compound in the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives .

Scientific Research Applications

Antioxidant and Radical Scavenging Activity

  • Phenolic Compounds as Antioxidants : Phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate exhibit antioxidant properties, acting as inhibitors of lipid peroxidation and scavengers of peroxyl radicals. This suggests potential use in oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).

Anticancer Activity

  • Novel Indole Derivatives in Cancer Therapy : Research on novel indole derivatives has shown significant anticancer activity against various cell lines, indicating potential applications in cancer treatment (El-Sharief et al., 2019).

Synthesis and Chemical Properties

  • Synthesis of Functionalized Derivatives : Studies on the synthesis of 6-hydroxy-2-oxindole derivatives highlight advancements in chemical synthesis techniques, which are crucial for the development of new pharmaceuticals and research tools (Reddy & Ramana, 2016).

Antibacterial and Antifungal Activity

  • Antimicrobial Properties of Oxazolidinone Derivatives : Research on oxazolidinone analogs has demonstrated strong antibacterial activities against various pathogens, suggesting potential applications in treating infections (Zurenko et al., 1996).

Molecular Docking and Drug Design

  • Molecular Docking Studies : The use of molecular docking in the study of novel indole derivatives offers insights into drug-receptor interactions, aiding in the design of more effective therapeutic agents (El-Sharief et al., 2019).

Anticonvulsant Evaluation

  • Indoline Derivatives in Epilepsy Treatment : Research on indoline derivatives has shown promising anticonvulsant activities, indicating potential applications in the treatment of epilepsy (Nath et al., 2021).

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-9-11-8-12(6-7-14(11)18-15)17-16(20)10-21-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEDPRXUZBYQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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